N-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE: is a complex organic compound that features a benzodioxole ring, a dimethylphenyl group, and a thiazole ring
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16N2O2S/c1-11-3-4-13(7-12(11)2)15-9-23-18(20-15)19-14-5-6-16-17(8-14)22-10-21-16/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
QMQCAYZNUOESDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biological Probes: Utilized in studying biological pathways and interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-1,3-THIAZOL-2-AMINE
- N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE
Uniqueness
Compared to similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the presence of two methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
